
Dspe-peg-cooh
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol-carboxylic acid (DSPE-PEG-COOH) is a linear heterobifunctional polyethylene glycol reagent. It consists of distearoyl phosphoethanolamine (DSPE) phospholipids and carboxylic acids at both ends of the molecular chain. This compound is commonly used in the preparation of liposomes and other nanoparticles for targeted drug delivery systems due to its ability to improve drug solubility, extend circulation half-life, and reduce non-specific protein binding or cell adhesion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of organic solvents such as water, methanol, chloroform, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) .
Industrial Production Methods: Industrial production of DSPE-PEG-COOH involves large-scale chemical synthesis using similar reaction conditions as in laboratory settings. The process includes the purification of the final product to ensure high purity and quality. The compound is then stored under recommended conditions to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions: DSPE-PEG-COOH undergoes various chemical reactions, including:
Substitution Reactions: The carboxylic acid group can react with primary amine groups to form stable amide bonds.
Conjugation Reactions: The compound can be conjugated with antibodies, proteins, peptides, or other substrates to the surface of liposomes and other lipid PEG nanoparticles.
Common Reagents and Conditions:
Reagents: Primary amines, antibodies, proteins, peptides.
Conditions: Organic solvents such as water, methanol, chloroform, DMF, and DMSO.
Major Products Formed: The major products formed from these reactions include PEGylated liposomes or micelles with functionalized surfaces for targeted drug delivery.
Wissenschaftliche Forschungsanwendungen
DSPE-PEG-COOH has a wide range of scientific research applications, including:
Chemistry: Used in the preparation of PEGylated liposomes and nanoparticles for drug delivery.
Biology: Employed in the modification of nanoparticles for improved biocompatibility and stability.
Medicine: Utilized in targeted drug delivery systems to enhance drug solubility, stability, and reduce toxicity.
Industry: Applied in the development of nanotechnology and new materials for various industrial applications.
Wirkmechanismus
DSPE-PEG-COOH exerts its effects through the following mechanisms:
Drug Solubility and Stability: The PEG chain improves the solubility and stability of drugs by forming a hydrophilic shell around the drug molecules.
Targeted Delivery: The carboxylic acid group allows for the conjugation of targeting molecules, such as antibodies or peptides, enabling specific delivery to target cells or tissues.
Extended Circulation Half-Life: The PEGylation process extends the circulation half-life of the drug by reducing non-specific protein binding and cell adhesion.
Vergleich Mit ähnlichen Verbindungen
DSPE-PEG-COOH is compared with other similar compounds, such as:
DSPE-PEG-NH2: Contains an amine group instead of a carboxylic acid group, used for different conjugation reactions.
DSPE-PEG-Maleimide: Contains a maleimide group for thiol-reactive conjugation.
DSPE-PEG-Biotin: Contains a biotin group for biotin-streptavidin binding applications.
Uniqueness: this compound is unique due to its carboxylic acid group, which allows for stable amide bond formation with primary amines, making it highly suitable for targeted drug delivery applications.
Eigenschaften
CAS-Nummer |
754180-82-0 |
|---|---|
Molekularformel |
C46H88NO13P |
Molekulargewicht |
894.2 g/mol |
IUPAC-Name |
2-[2-[2-[2,3-di(octadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethoxy]acetic acid |
InChI |
InChI=1S/C46H88NO13P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44(50)57-39-42(40-59-61(53,54)58-36-35-47-46(52)56-38-37-55-41-43(48)49)60-45(51)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h42H,3-41H2,1-2H3,(H,47,52)(H,48,49)(H,53,54) |
InChI-Schlüssel |
MKQJGDXUKIHRCA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOCC(=O)O)OC(=O)CCCCCCCCCCCCCCCCC |
Verwandte CAS-Nummern |
754180-82-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,3]Thiazolo[5,4-b]pyridin-6-ylmethanol](/img/structure/B13901224.png)
![5-(Trifluoromethoxy)benzo[d]isoxazol-3-amine](/img/structure/B13901225.png)
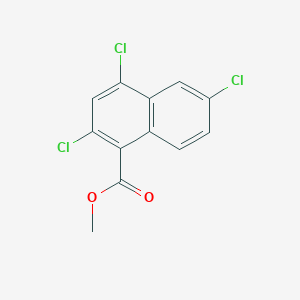
![Ethanone, 1-[6-(methylthio)-3-pyridinyl]-](/img/structure/B13901243.png)
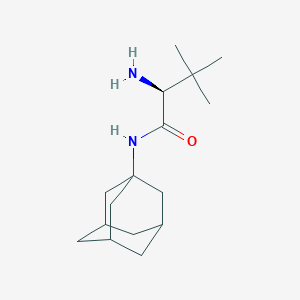
![6-[(2-azido-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13901252.png)
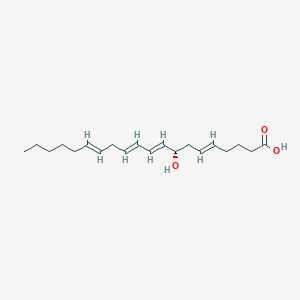
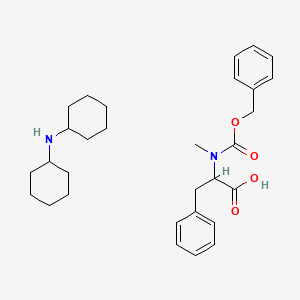
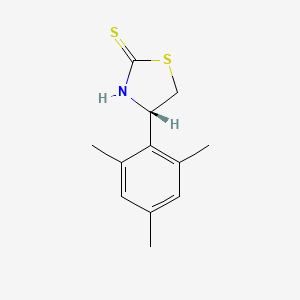

![Ethyl 6-Bromo-8-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13901288.png)

![6-iodo-N-(pyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13901300.png)
![Azane;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid](/img/structure/B13901302.png)
